molecular formula C15H20O3 B2641073 Graveolide CAS No. 50334-39-9

Graveolide

Cat. No.: B2641073
CAS No.: 50334-39-9
M. Wt: 248.322
InChI Key: DCKYPAZZUYXYTC-SCGWIAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Graveolide can be synthesized through various organic synthesis routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as Inula hupehensis, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then isolated through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Graveolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Graveolide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of graveolide involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. The exact molecular targets include cyclooxygenase and lipoxygenase pathways, which are crucial in the inflammatory response .

Comparison with Similar Compounds

Graveolide is unique among sesquiterpene lactones due to its specific structural features and biological activities. Similar compounds include:

    Parthenolide: Another sesquiterpene lactone with anti-inflammatory properties.

    Costunolide: Known for its anticancer activities.

    Artemisinin: A well-known antimalarial compound.

Each of these compounds has distinct structural features and biological activities, making this compound unique in its specific applications and effects.

Biological Activity

Graveolide, a sesquiterpene lactone primarily isolated from the plant Inula hupehensis, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anti-inflammatory, antimicrobial, and cytotoxic properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H20O3C_{15}H_{20}O_{3} and is characterized by a unique bicyclic structure. Its conformational aspects significantly influence its biological activity, which can be attributed to the presence of functional groups that interact with various biological targets .

1. Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. A study demonstrated that this compound reduced lipopolysaccharide (LPS)-induced inflammation in murine models by modulating the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that this compound displays significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis70
Escherichia coli100

3. Cytotoxic Effects

The cytotoxic potential of this compound has been assessed in various cancer cell lines. A study reported that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspases and disruption of mitochondrial membrane potential .

Case Study: Cytotoxicity in Cancer Cells

In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound (0, 10, 20, 30 µM) for 24 hours. The results indicated a dose-dependent increase in apoptosis, as evidenced by flow cytometry analysis.

Table 2: Cytotoxic Effects of this compound on MCF-7 Cells

Concentration (µM)% Viability
0100
1085
2070
3050

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of NF-κB Pathway : this compound's anti-inflammatory effects are linked to its ability to inhibit the NF-κB pathway, reducing the expression of inflammatory genes.
  • Disruption of Cell Membranes : Its antimicrobial properties may arise from its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
  • Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways by activating caspases and altering mitochondrial function.

Properties

IUPAC Name

(3aS,5R,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKYPAZZUYXYTC-SCGWIAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CCC3=O)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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